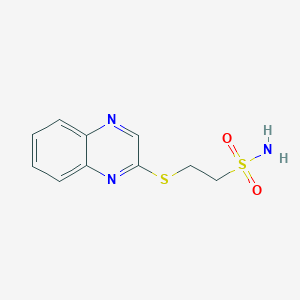
2-(Quinoxalin-2-ylthio)ethane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(quinoxalin-2-ylsulfanyl)ethane-1-sulfonamide is a chemical compound that features a quinoxaline ring attached to an ethane-1-sulfonamide group via a sulfanyl linkage. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinoxalin-2-ylsulfanyl)ethane-1-sulfonamide typically involves the reaction of quinoxaline derivatives with ethane-1-sulfonamide under specific conditions. One common method includes the use of a sulfanylating agent to introduce the sulfanyl group to the quinoxaline ring, followed by the attachment of the ethane-1-sulfonamide group. The reaction conditions often require a catalyst and a controlled environment to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(quinoxalin-2-ylsulfanyl)ethane-1-sulfonamide may involve large-scale reactions using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to optimize the yield. Purification steps such as crystallization or chromatography are employed to obtain the final product with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(quinoxalin-2-ylsulfanyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The quinoxaline ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(quinoxalin-2-ylsulfanyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of 2-(quinoxalin-2-ylsulfanyl)ethane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline ring can intercalate with DNA or inhibit enzyme activity, leading to various biological effects. The sulfanyl and sulfonamide groups enhance the compound’s ability to bind to specific targets, modulating their activity and resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: A basic structure with diverse biological activities.
Quinazoline: Similar in structure but with different biological properties.
Pyrrolo[1,2-α]quinoxalines: Known for their therapeutic potential.
Uniqueness
2-(quinoxalin-2-ylsulfanyl)ethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H11N3O2S2 |
|---|---|
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
2-quinoxalin-2-ylsulfanylethanesulfonamide |
InChI |
InChI=1S/C10H11N3O2S2/c11-17(14,15)6-5-16-10-7-12-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6H2,(H2,11,14,15) |
InChI-Schlüssel |
HLGOBNJNZWWEQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCCS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


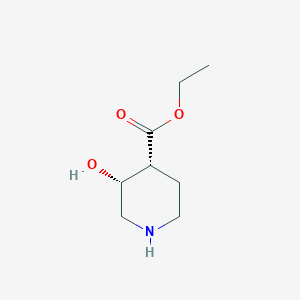
![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)
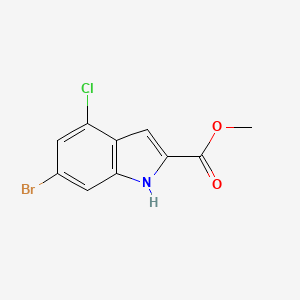
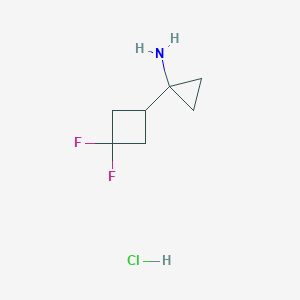
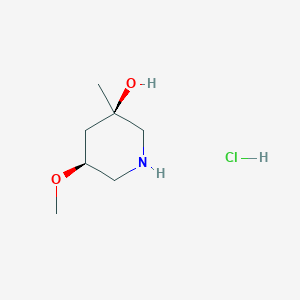
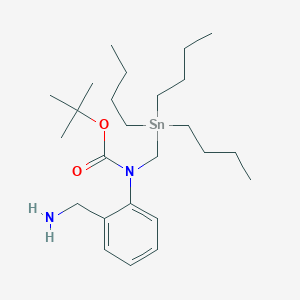
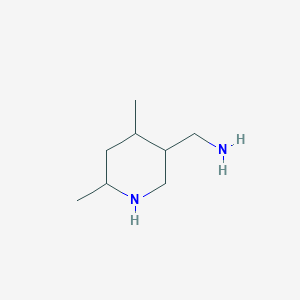
![Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate](/img/structure/B13506244.png)
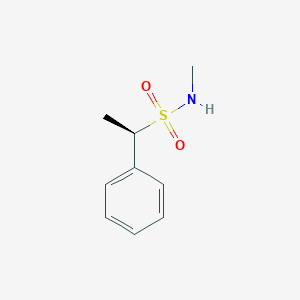


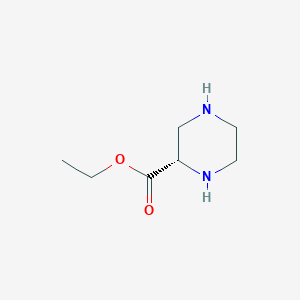
![(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13506260.png)
![Tert-butyl5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13506266.png)
